![molecular formula C10H6Br2N2O2S B3096206 5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone CAS No. 127378-87-4](/img/structure/B3096206.png)
5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone
Overview
Description
5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone is a chemical compound with the molecular formula C10H6Br2N2O2S and a molecular weight of 378.04 g/mol. This compound has garnered significant attention in scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone typically involves the bromination of 4-hydroxyphenyl ketone derivatives. One common method includes the reaction of 4-hydroxy-3,5-dimethyl-α-chloroacetophenone with aqueous hydrobromic acid in the presence of tetrabutylammonium bromide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrobromic acid, cupric bromide, and various organic solvents. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Chemistry: Used as a probe in the study of enzyme active sites and hydrogen bonding interactions.
Biology: Investigated for its inhibitory activity against specific enzymes, such as 17β-hydroxysteroid dehydrogenase.
Medicine: Potential therapeutic applications due to its biological activity, including neuroprotection and enzyme inhibition.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of c-Raf, a protein kinase involved in cell signaling pathways . This inhibition can lead to the activation of alternative pathways, such as the Raf-MEK-ERK pathway, which plays a role in cell survival and proliferation .
Comparison with Similar Compounds
5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone can be compared with other brominated phenyl derivatives, such as:
3,3’,5,5’-Tetrabromobisphenol A: A brominated flame retardant with a similar structure but different applications.
N-(3,5-Dibromo-4-hydroxyphenyl)benzamide: Another compound with similar brominated phenyl groups, used in different biological studies.
3,5-Dibromo-4-hydroxybenzaldehyde: A related compound used in organic synthesis.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O2S/c11-5-1-4(2-6(12)8(5)15)3-7-9(16)14-10(17)13-7/h1-3,15H,(H2,13,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEXCGVBDVZFJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=C2C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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